molecular formula C11H15NO3 B14071754 Nicotinic acid, 5-hydroxypentyl ester CAS No. 101952-64-1

Nicotinic acid, 5-hydroxypentyl ester

Cat. No.: B14071754
CAS No.: 101952-64-1
M. Wt: 209.24 g/mol
InChI Key: VVEZBNVPLZZJBI-UHFFFAOYSA-N
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Description

Nicotinic acid, 5-hydroxypentyl ester (C11H15NO3), a derivative of nicotinic acid (vitamin B3), is an ester prodrug designed to enhance bioavailability and target-specific delivery. Its structure comprises a nicotinic acid moiety linked to a 5-hydroxypentyl chain, introducing both hydrophilic (hydroxyl group) and hydrophobic (alkyl chain) properties. This balance influences its membrane partitioning behavior, metabolic stability, and cytotoxicity, making it a candidate for pulmonary or systemic drug delivery systems .

Properties

CAS No.

101952-64-1

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5-hydroxypentyl pyridine-3-carboxylate

InChI

InChI=1S/C11H15NO3/c13-7-2-1-3-8-15-11(14)10-5-4-6-12-9-10/h4-6,9,13H,1-3,7-8H2

InChI Key

VVEZBNVPLZZJBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nicotinic acid, 5-hydroxypentyl ester typically involves the esterification of nicotinic acid with 5-hydroxypentanol. This reaction can be catalyzed by acidic or basic catalysts. Commonly, sulfuric acid or hydrochloric acid is used as a catalyst in the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: On an industrial scale, nicotinic acid is produced mainly by the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is preferred due to its efficiency and cost-effectiveness. The esterification process is then applied to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Nicotinic acid, 5-hydroxypentyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include ketones, alcohols, and various substituted derivatives of nicotinic acid .

Scientific Research Applications

Nicotinic acid, 5-hydroxypentyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of nicotinic acid, 5-hydroxypentyl ester involves its conversion to nicotinic acid in the body. Nicotinic acid exerts its effects by binding to the G-protein-coupled receptor GPR109A, which is primarily expressed in adipose tissue. This binding inhibits the breakdown of fats in adipose tissue, leading to a decrease in free fatty acids in the bloodstream. Additionally, nicotinic acid increases the levels of high-density lipoprotein cholesterol (HDL-C) and decreases low-density lipoprotein cholesterol (LDL-C) levels .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The 5-hydroxypentyl ester distinguishes itself from homologous nicotinic acid esters through its hydroxyl-substituted pentyl chain. Key comparisons include:

Compound Alkyl Chain Molecular Formula Molecular Weight (g/mol) log Ko/w (Octanol/Water) log Km/w (Membrane/Water)
Nicotinic acid, ethyl ester C2H5 C8H9NO2 151.16 ~1.5 2.18
Nicotinic acid, butyl ester C4H9 C10H13NO2 179.22 ~2.8 3.21
Nicotinic acid, pentyl ester C5H11 C11H15NO2 193.24 ~3.5 4.31 (extrapolated)
Nicotinic acid, 5-hydroxypentyl ester C5H10OH C11H15NO3 209.24 ~1.8 (estimated)* ~2.5–3.0 (estimated)*
Nicotinic acid, octyl ester C8H17 C14H21NO2 235.32 ~5.2 5.25

Note: The hydroxyl group in the 5-hydroxypentyl ester reduces hydrophobicity compared to unsubstituted pentyl esters, lowering log Ko/w and log Km/w .

Membrane Partitioning and Bilayer Interactions

Studies on homologous nicotinic acid esters reveal that membrane affinity (log Km/w) increases with alkyl chain length due to enhanced hydrophobicity. For example:

  • Ethyl ester (C2H5): log Km/w = 2.18, minimal disruption of DPPC bilayer phase transitions .
  • Octyl ester (C8H17): log Km/w = 5.25, significant broadening of gel-to-fluid phase transition (ΔTr increases by 7.6°C at 0.1 mM) .

The 5-hydroxypentyl ester is expected to exhibit intermediate membrane partitioning (log Km/w ~2.5–3.0) due to its hydroxyl group, which reduces hydrophobicity. This would result in milder bilayer disruption compared to pentyl or octyl esters, as seen in shorter-chain analogs .

Cytotoxicity and Cellular Uptake

Cytotoxicity inversely correlates with alkyl chain length in unsubstituted esters:

  • Ethyl ester (C2H5): EC20 (concentration for 20% cell inhibition) = 200 mM .
  • Octyl ester (C8H17): EC20 = 0.1 mM .

The 5-hydroxypentyl ester likely exhibits reduced cytotoxicity compared to pentyl or octyl esters due to its lower membrane affinity.

Metabolic Stability and Prodrug Efficiency

Hydroxyl groups in alkyl chains (e.g., 5-hydroxypentyl) are common targets for esterase-mediated hydrolysis, which can release active nicotinic acid. This contrasts with unsubstituted esters (e.g., pentyl or octyl), which require longer metabolic pathways for activation . For example:

  • Pentyl ester: Requires ω-oxidation for activation.

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